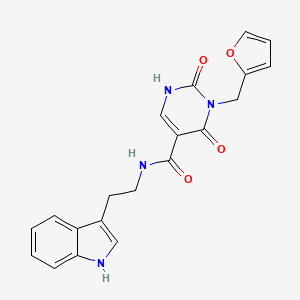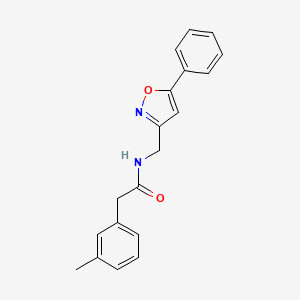![molecular formula C16H13N7 B2816542 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251557-29-5](/img/structure/B2816542.png)
7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, also known as PPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound exhibits reactivity under various conditions, forming multiple derivatives. For instance, its reaction with thionyl chloride, studied in both the presence and absence of dimethyl formamide, results in distinct compounds like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride (Khutova et al., 2013).
Synthesis of Derivatives
- Novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized through a one-pot reaction, which includes using compounds similar to 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (Sindhu et al., 2016).
Antimicrobial and Anticancer Properties
- Research has shown that derivatives of this compound, particularly those with modifications on the pyrazolo[3,4-b]pyridine core, have significant antimicrobial and anticancer properties. For example, some derivatives exhibit potent activity against various cancer cell lines at micro molar concentration (Chavva et al., 2013).
Biological Evaluation
- There is ongoing research into the biological evaluation of this compound's derivatives, particularly in relation to apoptosis induction and antimicrobial properties. These studies are crucial for understanding the broader applications of the compound in medicinal chemistry (Sindhu et al., 2016).
Structural Analysis
- Structural studies, such as crystal structure analysis, are an integral part of understanding the compound's potential applications. These analyses help in designing derivatives with specific properties and activities (Platonova et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of the compound 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The compound exhibits significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
7-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7/c1-2-6-13(7-3-1)23-16-14(11-19-23)15(20-22-21-16)18-10-12-5-4-8-17-9-12/h1-9,11H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWROVFHSDPXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816459.png)
![2-(3-Methyl-2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2816461.png)
![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)
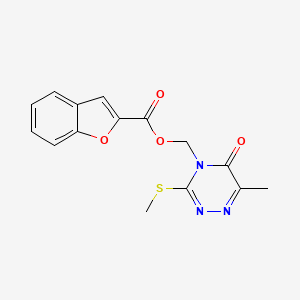
![2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816467.png)
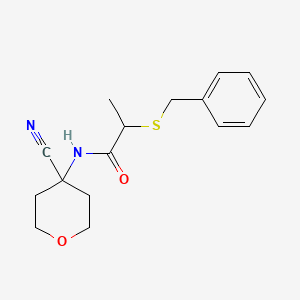
![1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2816469.png)
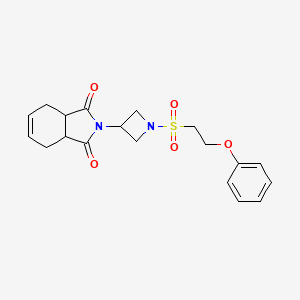
![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)
![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)
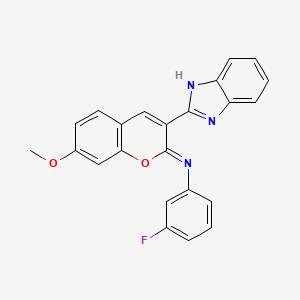
![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)
